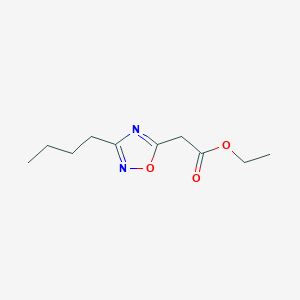
1-(3-bromophenyl)-1H-1,2,3-triazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-bromophenyl)-1H-1,2,3-triazol-4-amine, also known as BPT, is a heterocyclic organic compound that is widely used in scientific research due to its unique properties and versatile applications. BPT is an aromatic amine that is composed of an aromatic ring and a triazole ring, which are connected through a nitrogen atom. BPT has been used in a variety of scientific research applications, including in organic synthesis, drug discovery, and nanotechnology.
Applications De Recherche Scientifique
1-(3-bromophenyl)-1H-1,2,3-triazol-4-amine has a wide range of scientific research applications due to its unique properties. 1-(3-bromophenyl)-1H-1,2,3-triazol-4-amine has been used as a catalyst in organic synthesis reactions, such as the synthesis of various heterocyclic compounds. 1-(3-bromophenyl)-1H-1,2,3-triazol-4-amine has also been used in drug discovery, as it has been found to inhibit the growth of certain bacteria and fungi. In addition, 1-(3-bromophenyl)-1H-1,2,3-triazol-4-amine has been used in nanotechnology, as it has been found to be an effective stabilizing agent for the synthesis of nanomaterials.
Mécanisme D'action
The mechanism of action of 1-(3-bromophenyl)-1H-1,2,3-triazol-4-amine is not fully understood. However, it is believed that 1-(3-bromophenyl)-1H-1,2,3-triazol-4-amine interacts with certain proteins and enzymes in the body, resulting in a variety of physiological effects. 1-(3-bromophenyl)-1H-1,2,3-triazol-4-amine is thought to inhibit the growth of bacteria and fungi by interfering with the synthesis of certain proteins and enzymes involved in their growth. In addition, 1-(3-bromophenyl)-1H-1,2,3-triazol-4-amine is believed to interact with certain receptors in the body, resulting in a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
1-(3-bromophenyl)-1H-1,2,3-triazol-4-amine has been found to have a variety of biochemical and physiological effects. 1-(3-bromophenyl)-1H-1,2,3-triazol-4-amine has been found to inhibit the growth of certain bacteria and fungi, as well as to reduce inflammation and pain. In addition, 1-(3-bromophenyl)-1H-1,2,3-triazol-4-amine has been found to have anti-cancer properties, as it has been found to inhibit the growth of certain cancer cells. 1-(3-bromophenyl)-1H-1,2,3-triazol-4-amine has also been found to have antioxidant properties, as it has been found to reduce the formation of free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-bromophenyl)-1H-1,2,3-triazol-4-amine has several advantages for use in laboratory experiments. 1-(3-bromophenyl)-1H-1,2,3-triazol-4-amine is relatively inexpensive and easy to synthesize, making it a cost-effective choice for laboratory experiments. 1-(3-bromophenyl)-1H-1,2,3-triazol-4-amine is also quite stable and has a long shelf life, making it an ideal choice for long-term experiments. However, 1-(3-bromophenyl)-1H-1,2,3-triazol-4-amine is also toxic and can be hazardous to work with, so it is important to take proper safety precautions when working with 1-(3-bromophenyl)-1H-1,2,3-triazol-4-amine.
Orientations Futures
There are many potential future directions for research involving 1-(3-bromophenyl)-1H-1,2,3-triazol-4-amine. One potential direction is to further explore the mechanism of action of 1-(3-bromophenyl)-1H-1,2,3-triazol-4-amine and its potential therapeutic applications. In addition, further research could be done to explore the potential of 1-(3-bromophenyl)-1H-1,2,3-triazol-4-amine as a catalyst in organic synthesis reactions. Finally, further research could be done to explore the potential of 1-(3-bromophenyl)-1H-1,2,3-triazol-4-amine in nanotechnology, as it has been found to be an effective stabilizing agent for the synthesis of nanomaterials.
Méthodes De Synthèse
1-(3-bromophenyl)-1H-1,2,3-triazol-4-amine can be synthesized by several different methods. The most common method is a two-step process involving the reaction of 3-bromophenol with hydrazine hydrate to form an intermediate, followed by the reaction of the intermediate with sodium azide to form 1-(3-bromophenyl)-1H-1,2,3-triazol-4-amine. The reaction between 3-bromophenol and hydrazine hydrate can be catalyzed by a variety of acids, such as hydrochloric acid, sulfuric acid, and phosphoric acid, and the reaction is typically carried out in an aqueous solution. The second step of the reaction, in which the intermediate is reacted with sodium azide, can be carried out in either an aqueous or organic solvent.
Propriétés
IUPAC Name |
1-(3-bromophenyl)triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN4/c9-6-2-1-3-7(4-6)13-5-8(10)11-12-13/h1-5H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXWBNMFIUFKMFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N2C=C(N=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-bromophenyl)-1H-1,2,3-triazol-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-cyclopropanecarbonyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6617383.png)
![N-[3-(Methylthio)phenyl]cyclopropanecarboxamide](/img/structure/B6617385.png)
![2-{[(tert-butoxy)carbonyl]amino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid](/img/structure/B6617389.png)
![[1-(aminomethyl)-4,4-dimethylcyclohexyl]methanol](/img/structure/B6617399.png)
![3-[1-(aminomethyl)cyclobutyl]oxolan-3-ol](/img/structure/B6617406.png)





![{[3-(5-fluoropyridin-3-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B6617446.png)
![2,2-dimethyl-3-[(oxan-2-yl)methoxy]propanoic acid](/img/structure/B6617454.png)